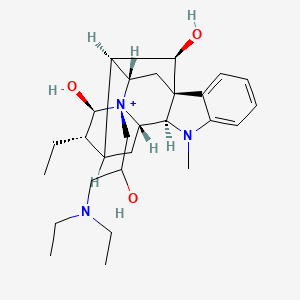
Tachmalcor
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tachmalcor involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving indole alkaloids.
Functional Group Introduction:
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and substitution reactions.
Purification: Industrial-scale HPLC and crystallization techniques are employed to purify the compound.
Quality Control: Rigorous quality control measures, including spectroscopic analysis and chromatography, are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tachmalcor undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .
Scientific Research Applications
Tachmalcor has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of sodium channel blockers and their mechanisms.
Biology: Investigated for its effects on cellular ion channels and potential therapeutic applications.
Medicine: Explored for its anti-arrhythmic properties and potential use in treating cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Tachmalcor exerts its effects by blocking sodium channels in cardiac cells. This action prevents the influx of sodium ions, thereby stabilizing the cell membrane and reducing the likelihood of abnormal electrical activity. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to ion transport and membrane potential regulation .
Comparison with Similar Compounds
Ajmaline: Another sodium channel blocker with similar anti-arrhythmic properties.
Propafenone: A compound with a similar mechanism of action but different chemical structure.
Lidocaine: A local anesthetic with sodium channel-blocking properties, used in different clinical contexts.
Uniqueness: Tachmalcor is unique due to its exceptionally long recovery period from use-dependent sodium channel block, making it particularly effective in stabilizing cardiac cells over extended periods .
Properties
CAS No. |
47719-70-0 |
|---|---|
Molecular Formula |
C27H42N3O3+ |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(9R,12R,13S,14R,16S,17R,18R)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C27H42N3O3/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3/q+1/t16?,17-,18-,21?,22-,23+,24-,25+,26+,27?,30?/m0/s1 |
InChI Key |
IXLGLCQSNUMEGQ-OEZWCEBGSA-N |
SMILES |
CC[C@H]1[C@H]2C[C@H]3[C@@H]4N(C)c5ccccc5[C@]46C[C@@H]([C@H]2[C@H]6O)[N@@+]3(CC(O)CN(CC)CC)[C@@H]1O |
Isomeric SMILES |
CC[C@H]1[C@@H]2CC3[C@H]4C5(C[C@@H]([C@@H]2[C@H]5O)[N+]3([C@@H]1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
33774-52-6 (tartrate) 53862-81-0 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Detajmium; Tachmalcor |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















